molecular formula C197H316N48O57S B14441423 H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH CAS No. 78809-76-4

H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH

Cat. No.: B14441423
CAS No.: 78809-76-4
M. Wt: 4301 g/mol
InChI Key: FKJPGWLEPBXVFQ-ICKMZMJBSA-N
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Description

The compound “H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH” is a peptide consisting of a sequence of 35 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as phosphorylation or glycosylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Kinases for phosphorylation, glycosyltransferases for glycosylation.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Phosphorylated or glycosylated peptides.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, peptides like this one are used to study protein-protein interactions, signal transduction pathways, and cellular processes. They can also be employed in the development of peptide-based drugs.

Medicine

Medically, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence might be investigated for its role in disease mechanisms or as a potential therapeutic agent.

Industry

In industry, peptides are used in the development of cosmetics, nutraceuticals, and as additives in food products. They can also be utilized in the production of biodegradable materials.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific receptors on cell surfaces, triggering intracellular signaling pathways. For instance, peptides can bind to G-protein-coupled receptors (GPCRs) or ion channels, modulating cellular responses. The molecular targets and pathways involved vary based on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

    H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH:

    α-Endorphin: An endogenous opioid peptide with a different sequence but similar in being a biologically active peptide.

    Taspoglutide: A synthetic peptide with therapeutic applications, differing in sequence and specific use.

Uniqueness

The uniqueness of this peptide lies in its specific amino acid sequence, which determines its structure, function, and potential applications. Its distinct sequence allows for unique interactions with biological targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

78809-76-4

Molecular Formula

C197H316N48O57S

Molecular Weight

4301 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C197H316N48O57S/c1-29-108(24)158(192(298)231-127(77-98(4)5)172(278)212-109(25)161(267)222-128(78-99(6)7)176(282)221-126(195(301)302)69-75-303-28)239-147(254)91-209-163(269)122(62-66-150(257)258)217-168(274)125(64-68-152(261)262)219-174(280)130(80-101(10)11)225-182(288)140(90-154(265)266)228-166(272)119(53-40-42-71-199)214-173(279)129(79-100(8)9)223-165(271)118(52-39-41-70-198)213-167(273)124(63-67-151(259)260)220-178(284)136(87-115-57-59-116(251)60-58-115)233-190(296)155(105(18)19)241-170(276)120(54-43-72-207-196(203)204)215-181(287)139(89-153(263)264)229-187(293)143(96-248)238-193(299)159(110(26)249)240-148(255)92-210-164(270)134(84-112-46-33-30-34-47-112)232-189(295)157(107(22)23)243-183(289)133(83-104(16)17)226-186(292)142(95-247)237-180(286)138(88-146(202)253)235-194(300)160(111(27)250)244-184(290)137(86-114-50-37-32-38-51-114)234-191(297)156(106(20)21)242-171(277)121(55-44-73-208-197(205)206)216-185(291)141(94-246)236-177(283)131(81-102(12)13)224-179(285)135(85-113-48-35-31-36-49-113)227-169(275)123(61-65-145(201)252)218-175(281)132(82-103(14)15)230-188(294)144-56-45-74-245(144)149(256)93-211-162(268)117(200)76-97(2)3/h30-38,46-51,57-60,97-111,117-144,155-160,246-251H,29,39-45,52-56,61-96,198-200H2,1-28H3,(H2,201,252)(H2,202,253)(H,209,269)(H,210,270)(H,211,268)(H,212,278)(H,213,273)(H,214,279)(H,215,287)(H,216,291)(H,217,274)(H,218,281)(H,219,280)(H,220,284)(H,221,282)(H,222,267)(H,223,271)(H,224,285)(H,225,288)(H,226,292)(H,227,275)(H,228,272)(H,229,293)(H,230,294)(H,231,298)(H,232,295)(H,233,296)(H,234,297)(H,235,300)(H,236,283)(H,237,286)(H,238,299)(H,239,254)(H,240,255)(H,241,276)(H,242,277)(H,243,289)(H,244,290)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,207)(H4,205,206,208)/t108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,155-,156-,157-,158-,159-,160-/m0/s1

InChI Key

FKJPGWLEPBXVFQ-ICKMZMJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

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